N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic structure composed of fused pyrimidine and pyrazine rings. The presence of a piperazine ring and a chlorinated phenyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an activated intermediate of the pteridine core.
Attachment of the chlorinated phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the 4-chloro-2-methylphenyl group to the pteridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., heat, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine: Similar structure but lacks the methyl group on the phenyl ring.
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine: Similar structure but has a methyl group on the piperazine ring instead of a phenyl group.
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both the chlorinated phenyl group and the phenylpiperazine moiety enhances its potential interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7/c1-16-15-17(24)7-8-19(16)27-22-20-21(26-10-9-25-20)28-23(29-22)31-13-11-30(12-14-31)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHMGTCTRUUXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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